3-Methylbenzylzinc chloride

Catalog No.
S1910446
CAS No.
312693-20-2
M.F
C8H9ClZn
M. Wt
206 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzylzinc chloride

CAS Number

312693-20-2

Product Name

3-Methylbenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-3-methylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FFHVTPVONCJGLZ-UHFFFAOYSA-M

SMILES

CC1=CC(=CC=C1)[CH2-].Cl[Zn+]

Canonical SMILES

CC1=CC(=CC=C1)[CH2-].Cl[Zn+]

Organic Synthesis:

Organozinc compounds are valuable reagents in organic synthesis due to their ability to act as nucleophiles. The zinc atom creates a polarity within the molecule, making the carbon atom susceptible to attack by electrophiles. 3-Methylbenzylzinc chloride, with its reactive zinc-carbon bond, could potentially be used in various organic reactions like:

  • Negishi coupling: This reaction allows for the formation of carbon-carbon bonds between an organic halide and an unsaturated carbon
  • Kumada-Corriu coupling: Similar to Negishi coupling, this reaction creates carbon-carbon bonds but uses organometallic reagents like Grignard reagents or organozinc compounds
  • Suzuki-Miyaura coupling: This widely used reaction constructs carbon-carbon bonds between a boronic acid and an organic halide or pseudohalide

The success of these reactions would depend on optimizing reaction conditions and exploring the reactivity of 3-Methylbenzylzinc chloride compared to other established organozinc reagents.

Medicinal Chemistry:

Organozinc compounds have shown promise in medicinal chemistry due to their potential biological activities. 3-Methylbenzylzinc chloride, with its aromatic group and zinc center, could be investigated for its:

  • Antibacterial or antifungal properties: The zinc atom may interact with essential bacterial or fungal enzymes, potentially disrupting their function
  • Anticancer properties: Some organozinc compounds have exhibited cytotoxicity (cell killing) towards cancer cells . Further research would be needed to determine if 3-Methylbenzylzinc chloride possesses similar properties.

It's important to note that these are hypothetical applications, and substantial research is required to validate the effectiveness of 3-Methylbenzylzinc chloride in these areas.

Material Science:

Organozinc compounds can be used as precursors for the synthesis of novel materials. 3-Methylbenzylzinc chloride, containing an aromatic group and a reactive zinc center, could potentially be a building block for:

  • Functionalized polymers: The incorporation of the 3-methylbenzyl group into a polymer chain could provide specific properties like conductivity or controlled release of molecules
  • Zinc-containing nanoparticles: The zinc atom could serve as a nucleation site for nanoparticle formation, with the 3-methylbenzyl group influencing the particle properties

Dates

Modify: 2023-08-16

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